molecular formula C12H14Cl2N2 B3425506 Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride CAS No. 423761-55-1

Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride

Cat. No.: B3425506
CAS No.: 423761-55-1
M. Wt: 257.16 g/mol
InChI Key: JUCYKYZUHCXQTF-UHFFFAOYSA-N
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Description

Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride is a chemical compound with the molecular formula C12H14Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized as a semi-flexible linker in the development of bifunctional protein degraders, particularly in the field of targeted protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with phenylmethanamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to form the intermediate product, which is then treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of Phenyl(Pyridin-4-Yl)Methanamine.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride is widely used in scientific research, including:

    Chemistry: As a building block in organic synthesis and as a linker in the development of bifunctional molecules.

    Biology: In the study of protein-protein interactions and the development of protein degraders.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride involves its role as a linker in bifunctional protein degraders. These degraders typically consist of a ligand that binds to the target protein and a ligand that recruits an E3 ubiquitin ligase. The compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-4-ylmethanamine Dihydrochloride: Similar structure but lacks the phenyl group.

    (2-(Piperidin-4-yl)phenyl)methanamine Dihydrochloride: Contains a piperidine ring instead of a pyridine ring.

    N-Methyl-1-pyrimidin-4-ylethanamine Dihydrochloride: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride is unique due to its combination of a phenyl group and a pyridine ring, which provides specific chemical properties and reactivity. This makes it particularly useful as a linker in the development of bifunctional molecules for targeted protein degradation.

Properties

IUPAC Name

phenyl(pyridin-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.2ClH/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11;;/h1-9,12H,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCYKYZUHCXQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=NC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423761-55-1
Record name phenyl(pyridin-4-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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